N-(5-chloro-2-methoxyphenyl)-2-(2-chlorophenoxy)acetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-(2-chlorophenoxy)acetamide is an organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(2-chlorophenoxy)acetamide typically involves the reaction of 5-chloro-2-methoxyaniline with 2-chlorophenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions could target the chloro substituents, potentially converting them to hydroxyl groups.
Substitution: The chloro groups in the compound make it susceptible to nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can be employed under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-(2-chlorophenoxy)acetamide may have applications in various fields:
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology studies.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use as a precursor in the manufacture of agrochemicals, pharmaceuticals, or specialty chemicals.
Mechanism of Action
The mechanism of action for N-(5-chloro-2-methoxyphenyl)-2-(2-chlorophenoxy)acetamide would depend on its specific application. If used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(2-chlorophenoxy)acetamide
- N-(5-chloro-2-methoxyphenyl)-2-phenoxyacetamide
- N-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenoxy)acetamide
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-(2-chlorophenoxy)acetamide is unique due to the presence of both chloro and methoxy groups, which can influence its reactivity and potential applications. The specific arrangement of these substituents can lead to distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2-chlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-14-7-6-10(16)8-12(14)18-15(19)9-21-13-5-3-2-4-11(13)17/h2-8H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZNMTRUQVJYEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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